3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound is a derivative of quinoline, a class of heterocyclic compounds that are widely studied in medicinal chemistry due to their versatile applications . The quinoline core is fused with a thiophene ring, another important heterocycle in drug discovery. The molecule also contains an amide functional group, which is a common feature in many bioactive compounds .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied and various methods have been reported . Classical methods such as Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach are commonly used . More recently, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions have been developed .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of quinoline and thiophene, along with the amide functional group. The ethoxyphenyl and dimethyl groups would provide additional steric and electronic properties .Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination with transition metals . The specific reactions would depend on the exact structure and substitution pattern of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and stability would be influenced by the functional groups and the overall molecular structure .Future Directions
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and evaluating its biological activity. It could also be interesting to explore its potential applications in medicinal chemistry, given the known bioactivity of many quinoline derivatives .
Properties
IUPAC Name |
3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-4-28-13-7-5-12(6-8-13)24-20(27)19-18(23)15-9-14-16(25-21(15)29-19)10-22(2,3)11-17(14)26/h5-9H,4,10-11,23H2,1-3H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNSHFVEBDVNIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=C(CC(CC4=O)(C)C)N=C3S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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